molecular formula C15H16N4O2S B2462251 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795213-20-5

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2462251
CAS No.: 1795213-20-5
M. Wt: 316.38
InChI Key: SYRXZGQMWGBJOZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule featuring a benzothiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide is further modified with a 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl chain, which introduces both hydrophilic (hydroxyl) and hydrophobic (pyrrole) moieties. The compound’s design aligns with medicinal chemistry strategies that leverage heterocyclic scaffolds for targeting enzymes or receptors, as seen in related molecules .

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-8-2-3-13(19)14(20)6-7-16-15(21)10-4-5-11-12(9-10)18-22-17-11/h2-5,8-9,14,20H,6-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRXZGQMWGBJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of 316.4 g/mol. The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
CAS Number1795213-20-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. The presence of the pyrrole ring enhances its interaction with biological molecules, potentially increasing its efficacy.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives of similar structures exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative activity of related compounds, revealing promising results:

CompoundCell LineIC50 (µM)
This compoundMCF-74.53
5-Fluorouracil (control)MCF-75.85
Doxorubicin (control)A5493.0

These findings suggest that the compound may be more effective than conventional chemotherapeutic agents at certain concentrations.

Antiviral Potential

In addition to anticancer properties, there is emerging evidence supporting the antiviral activity of compounds within this chemical class. For example, related thiazole derivatives have demonstrated efficacy against viral replication through mechanisms involving cyclooxygenase inhibition.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Acute oral toxicity studies have been conducted to determine the LD50 values for similar structures. These studies indicate that while some derivatives exhibit low toxicity profiles, comprehensive evaluations are necessary to confirm safety for clinical use.

Toxicity Data Summary

CompoundLD50 (mg/kg)Observations
This compound>200Minimal adverse effects observed

Comparison with Similar Compounds

Structural Comparison

The benzothiadiazole core is a common feature among analogs, but substituent variations significantly influence activity and properties:

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Benzo[c][1,2,5]thiadiazole 5-carboxamide; 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl Carboxamide, hydroxyl, pyrrole
Compound 9 () Benzo[c][1,2,5]thiadiazole 4-sulfonamide; 3-piperazinyl-3-oxopropyl Sulfonamide, piperazine
Compound 16 () Benzo[d]oxazole 5-carboxamide; 7-nitrobenzooxadiazolyl Carboxamide, nitrobenzoxadiazole
Compound 7b () Thiadiazole Thiazole-carbonyl; phenyl Thiazole, phenyl

Key Observations :

  • The pyrrole substituent in the target compound differs from piperazine () and nitrobenzoxadiazole (), impacting hydrophobicity and π-π stacking interactions .
  • Replacing thiadiazole with oxazole () reduces sulfur-mediated lipophilicity, which may affect membrane permeability .

Inferences for Target Compound :

  • The absence of a sulfonamide (cf. ) suggests distinct receptor targeting, possibly favoring kinase or protease inhibition over GPCRs .
Physicochemical Properties

Limited data exists for the target compound, but trends emerge from analogs:

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to Compound 16 (), which requires microemulsion formulations for delivery .
  • Lipophilicity : The pyrrole substituent may confer moderate logP values, intermediate between Compound 9 (piperazine-enhanced hydrophilicity) and Compound 7b (phenyl-thiazole hydrophobicity) .

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